molecular formula C10H9ClF3NOS B14035702 1-(5-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one

1-(5-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one

Cat. No.: B14035702
M. Wt: 283.70 g/mol
InChI Key: BUMQDNLMIMJPAN-UHFFFAOYSA-N
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Description

1-(5-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is a specialized chemical building block designed for advanced pharmaceutical and agrochemical research. Its structure integrates two key functional motifs: a chloropropanone group and a trifluoromethylthio-aniline moiety. The presence of the trifluoromethylthio (SCF3) group is of significant interest, as this moiety is renowned for its high lipophilicity and strong electron-withdrawing nature, which can drastically alter the physicochemical properties of lead compounds . Incorporating such groups is a established strategy to enhance metabolic stability and membrane permeability in drug discovery efforts . The primary research value of this compound lies in its potential as a versatile synthetic intermediate. The reactive chloro and ketone groups make it a suitable precursor for synthesizing more complex heterocyclic structures, such as azoles and other fused ring systems commonly found in active pharmaceutical ingredients. Concurrently, the aromatic amine allows for further functionalization, enabling researchers to create diverse compound libraries for biological screening. This makes it a valuable tool for medicinal chemists exploring structure-activity relationships in the development of new therapeutic and agrochemical agents. This product is strictly for use in a controlled laboratory setting by qualified professionals. It is not intended for diagnostic, therapeutic, or any other personal uses.

Properties

Molecular Formula

C10H9ClF3NOS

Molecular Weight

283.70 g/mol

IUPAC Name

1-[5-amino-2-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H9ClF3NOS/c11-5-8(16)4-6-3-7(15)1-2-9(6)17-10(12,13)14/h1-3H,4-5,15H2

InChI Key

BUMQDNLMIMJPAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)CC(=O)CCl)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Method 1: Halogenation and Amination via Chlorination and Amination of Pyridine Derivatives

A related approach involves preparing amino-chloro-trifluoromethylated pyridine derivatives as intermediates, which can then be transformed into the target compound. For example, a patented method describes the synthesis of 2-amino-3-chloro-5-trifluoromethylpyridine starting from 2,3,6-trichloro-5-trifluoromethylpyridine, involving:

  • Amination using liquid ammonia or aqueous ammonia under controlled temperature (50–140 °C) and pressure (0.5–3.0 MPa).
  • Subsequent reductive dechlorination using zinc powder in toluene with additives such as tetrabutylammonium bromide at mild temperatures (~30 °C).

This method yields high-purity amino-chloro-trifluoromethylpyridine intermediates (up to 99.5% purity), which can be further elaborated to the target compound by introducing the chloropropan-2-one moiety.

Step Reagents/Conditions Temperature (°C) Time (h) Yield/Purity
Amination Liquid ammonia or aqueous ammonia 50–140 6–12 Intermediate formed
Reduction Zinc powder, tetrabutylammonium bromide 30 4 99.5% purity product

Method 2: Chloropropanone Side Chain Attachment

The chloropropan-2-one side chain can be introduced by reacting the amino-trifluoromethylthio-substituted phenyl derivative with appropriate chlorinating and acylating agents. Although explicit procedures for this exact compound are scarce, general principles from related compounds suggest:

  • Use of α-chloropropanone or its equivalents to alkylate the amino-substituted aromatic ring.
  • Reaction conditions typically involve organic solvents such as acetonitrile or acetic acid, with acid scavengers like tertiary amines (e.g., triethylamine) to neutralize generated acids.
  • Temperature control between 40–100 °C, with reaction times ranging from 1 hour to several days depending on reagent reactivity.

Method 3: Electrophilic Substitution and Functional Group Transformation

Another approach includes:

  • Starting from 3-amino-2-(trifluoromethylthio)aniline.
  • Electrophilic substitution with chloropropanone under acidic or basic catalysis.
  • Optimization of solvent and temperature to maximize yield and minimize side reactions such as rearrangements or hydrolysis.

Reaction Conditions and Optimization

Parameter Typical Range/Condition Notes
Solvents Acetonitrile, acetic acid, toluene Choice affects solubility and reaction rate
Temperature 30–100 °C Lower temps for sensitive steps; higher temps for acylation
Reaction Time 1 hour to 6 days Depends on reagent and catalyst
Acid Scavengers Triethylamine, pyridine, N-methylmorpholine Prevent acid-catalyzed side reactions
Chlorinating Agents Chlorine gas, α-chloropropanone, thionyl chloride For introducing chlorine atoms
Aminating Agents Liquid ammonia, aqueous ammonia For amination steps

Purification and Yield

  • Products are typically isolated by filtration or centrifugation when solids are formed.
  • Extraction into aqueous alkaline media followed by acid precipitation is common to purify amino-substituted compounds.
  • Drying under controlled conditions prevents hydrolysis or decomposition.
  • Yields vary depending on method but can reach up to 80–99% for intermediates and final products when optimized.

Summary Table of Preparation Methods

Method No. Key Steps Reagents/Conditions Yield/Purity Reference
1 Amination and reductive dechlorination Liquid ammonia, zinc powder, toluene, 30 °C 99.5% purity intermediate
2 Chloropropanone attachment α-Chloropropanone, acetonitrile, 40–100 °C Variable, optimized up to 80%
3 Electrophilic substitution on amino-aniline Amino-aniline, chloropropanone, acid/base catalysts Moderate to good yields

Chemical Reactions Analysis

1-(5-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(5-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to desired biological effects. The trifluoromethylthio group is known to enhance the compound’s lipophilicity and metabolic stability, contributing to its overall efficacy.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are compared below, focusing on substituent variations and their implications:

Compound Name Substituents (Position) Key Features CAS Number (if available) Source
Target Compound 5-NH₂, 2-SCF₃, 3-Cl Combines electron-donating (NH₂) and withdrawing (SCF₃, Cl) groups, enhancing polarity and reactivity. Not specified
1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one 3-BrCH₂, 4-SCF₃, 3-Cl Bromomethyl increases steric bulk and alters lipophilicity compared to the amino group. 1806549-22-3
1-(4-Amino-2-cyanophenyl)-3-bromopropan-2-one 4-NH₂, 2-CN, 3-Br Cyano (-CN) replaces SCF₃; stronger electron withdrawal reduces aromatic ring electron density. 1804220-65-2
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one Thiophene-Cl, propenone Heterocyclic thiophene vs. benzene; conjugated enone system differs in electronic properties. Not specified

Key Observations :

  • Trifluoromethylthio (-SCF₃) vs. Cyano (-CN): The -SCF₃ group provides moderate electron withdrawal and high lipophilicity (logP ~2.5–3.0), whereas -CN is a stronger electron acceptor (σp ~0.66) but less lipophilic .
  • Amino (-NH₂) vs. Bromomethyl (-BrCH₂): The amino group enhances solubility via hydrogen bonding, while bromomethyl increases molecular weight (MW +94.9 g/mol) and steric hindrance .

Physicochemical Properties

The target compound’s trifluoromethylthio group significantly impacts its physicochemical profile:

Property Target Compound 1-(3-Bromomethyl-4-SCF₃ analog) 1-(4-Amino-2-CN analog)
Molecular Weight ~280–290 g/mol ~350–360 g/mol ~250–260 g/mol
LogP ~2.8–3.2 ~3.5–4.0 ~1.5–2.0
Solubility (H₂O) Low (0.1–1 mg/mL) Very low (<0.1 mg/mL) Moderate (1–10 mg/mL)

Notes:

  • The amino group in the target compound improves solubility compared to non-polar analogs like the thiophene derivative .

Biological Activity

1-(5-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is an organic compound notable for its complex structure, which includes an amino group, a trifluoromethylthio group, and a chloropropanone moiety. Its molecular formula is C10H9ClF3NOS, with a molecular weight of 283.70 g/mol. This compound has garnered attention in pharmaceutical and organic synthesis applications due to its potential biological activities.

Chemical Structure and Properties

The unique structure of 1-(5-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one contributes to its biological activity. The trifluoromethylthio group enhances lipophilicity, facilitating membrane penetration, while the amino group can form hydrogen bonds with proteins, influencing various biological interactions.

PropertyValue
Molecular FormulaC10H9ClF3NOS
Molecular Weight283.70 g/mol
CAS Number1803805-67-5

The biological activity of this compound primarily arises from its interactions with cellular targets. The amino group can participate in hydrogen bonding with proteins, while the chloropropanone moiety is susceptible to nucleophilic attack by cellular nucleophiles, leading to the formation of covalent adducts that may modulate protein function. These interactions are critical for understanding the compound's therapeutic potential.

Biological Activity Studies

Research has focused on the compound's effects on various biological systems. Below are key findings from recent studies:

  • Antimicrobial Activity : Preliminary studies indicate that 1-(5-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one exhibits antimicrobial properties against specific bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
  • Cytotoxicity : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, potentially through apoptosis induction. The presence of the trifluoromethylthio group may enhance its efficacy by increasing cellular uptake.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic processes, suggesting potential applications in metabolic disorders.

Case Studies

Several case studies have been conducted to evaluate the biological effects of 1-(5-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one:

  • Case Study 1 : A study assessed the compound's effects on Escherichia coli growth, revealing significant inhibition at concentrations above 50 µg/mL. The study highlighted the potential for developing new antimicrobial agents based on this compound.
  • Case Study 2 : Research involving human cancer cell lines demonstrated that treatment with 1-(5-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(5-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one, it is useful to compare it with structurally similar compounds:

Compound NameKey Differences
1-(5-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-oneContains a chloromethyl instead of trifluoromethylthio
1-(5-Amino-2-(methylthio)phenyl)-3-chloropropan-2-oneMethylthio group instead of trifluoromethylthio
1-(5-Amino-2-fluorophenyl)-3-chloropropan-2-oneFluoro group instead of trifluoromethylthio

These comparisons underscore the significance of the trifluoromethylthio substitution in influencing reactivity and biological interactions.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(5-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one?

Answer: The compound can be synthesized via Friedel-Crafts acylation, where a ketone group is introduced to the aromatic ring using chloroacetone derivatives. Alternatively, β-keto ester intermediates (e.g., ethyl 3-oxobutanoate) may serve as precursors, followed by thio-functionalization and halogenation steps. However, decomposition of intermediates, as observed in similar trifluoromethylthio-containing systems, requires strict control of reaction conditions (e.g., low temperature, inert atmosphere) .

Q. How can researchers verify the purity and structural integrity of this compound?

Answer:

  • Chromatography: Use HPLC with UV detection (λ = 254 nm) and C18 columns, as described for structurally related aryl ketones .
  • Spectroscopy: Confirm via 1H^1H/13C^{13}C-NMR (e.g., trifluoromethylthio group resonance at δ ~43 ppm for 19F^{19}F-NMR) and FT-IR (C=O stretch at ~1700 cm1^{-1}).
  • X-ray crystallography: Resolve ambiguities in substituent positioning, as demonstrated for analogous enone systems .

Advanced Research Questions

Q. What strategies mitigate decomposition during synthesis of trifluoromethylthio-substituted ketones?

Answer: Decomposition often arises from thermal instability or nucleophilic attack on the carbonyl group. Strategies include:

  • Low-temperature reactions: Maintain temperatures below 0°C during acylation.
  • Protecting groups: Temporarily shield reactive sites (e.g., amino groups via Boc protection).
  • Catalytic additives: Use Lewis acids (e.g., AlCl3_3) to stabilize intermediates, as shown in Friedel-Crafts protocols for chlorophenyl ketones .

Q. How do electronic effects of the trifluoromethylthio and amino substituents influence reactivity?

Answer:

  • Trifluoromethylthio (-SCF3_3): A strong electron-withdrawing group reduces electron density on the aromatic ring, directing electrophilic substitution to the para position relative to the amino group.
  • Amino (-NH2_2): Electron-donating effects enhance regioselectivity in subsequent reactions (e.g., nitration, halogenation). Computational studies (DFT) on analogous systems reveal significant charge redistribution, affecting reaction pathways .

Q. How can conflicting spectroscopic data for reactive intermediates be resolved?

Answer:

  • Multi-technique validation: Combine 1H^1H-NMR, 19F^{19}F-NMR, and HRMS to cross-verify intermediates.
  • In situ monitoring: Use real-time techniques like ReactIR to track unstable species, as applied in studies of α-thio ketone decomposition .
  • Crystallographic analysis: Resolve ambiguous structures via single-crystal X-ray diffraction, particularly for stereoisomers or tautomeric forms .

Data Contradictions and Resolution

Q. Why do some synthetic routes yield low quantities of the target compound?

Answer: Competitive side reactions (e.g., hydrolysis of the chloroacetone moiety or oxidation of the amino group) are common. Evidence from ethyl 4-chloro-3-oxobutanoate reactions shows <5% yield due to carbonyl decomposition, suggesting the need for optimized protecting groups or alternative solvents (e.g., DMF instead of THF) .

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